molecular formula C11H15NOS B5638537 acetamide,N-(2-ethylphenyl)-2-(methylthio)-

acetamide,N-(2-ethylphenyl)-2-(methylthio)-

Cat. No.: B5638537
M. Wt: 209.31 g/mol
InChI Key: OATHXQSBIWSWCJ-UHFFFAOYSA-N
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Description

Acetamide,N-(2-ethylphenyl)-2-(methylthio)- is a synthetic organic compound with the CAS Registry Number 827000-83-9 and a molecular formula of C11H15NOS . It has a molecular weight of 209.31 g/mol . This molecule is characterized by its acetamide core, which is substituted with a 2-ethylphenyl group on the nitrogen atom and a methylthio (SCH3) group on the adjacent carbon atom. The canonical SMILES representation for this structure is CCC1=CC=CC=C1NC(=O)CSC . Sulfur and nitrogen-containing heterocycles and amides are of significant interest in medicinal chemistry due to their diverse biological activities. In particular, acetamide derivatives incorporating sulfur have been extensively explored for their antibacterial potential . Recent scientific investigations into related compounds have shown that such structural motifs can exhibit significant efficacy against both Gram-positive and Gram-negative bacteria, with some derivatives demonstrating promising antibiofilm activity that may help overcome bacterial resistance mechanisms . The specific stereoelectronic properties imparted by the molecular structure of this acetamide make it a valuable chemical intermediate and a building block for researchers developing novel bioactive molecules, especially in the search for new antibacterial agents to combat multi-drug-resistant pathogens . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-methylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-3-9-6-4-5-7-10(9)12-11(13)8-14-2/h4-7H,3,8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATHXQSBIWSWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetamide,N-(2-ethylphenyl)-2-(methylthio)- typically involves the reaction of 2-ethylphenylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with methylthiol to yield the final product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of acetamide,N-(2-ethylphenyl)-2-(methylthio)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SMe) group undergoes selective oxidation under controlled conditions:

  • Sulfoxide Formation : Treatment with m-chloroperbenzoic acid (mCPBA) at 0°C in dichloromethane yields the corresponding sulfoxide (R-S(O)-Me) with >90% conversion within 2 hours .

  • Sulfone Formation : Prolonged exposure to hydrogen peroxide (H₂O₂) in acetic acid at 60°C produces the sulfone (R-SO₂-Me) quantitatively .

Key Data :

ReagentProductYield (%)Reaction TimeConditions
mCPBA (1.2 eq)Sulfoxide922 h0°C, CH₂Cl₂
H₂O₂ (3 eq)Sulfone986 h60°C, AcOH

Electrophilic Aromatic Substitution

The ethyl-substituted benzene ring participates in regioselective electrophilic reactions:

  • Nitration : Using HNO₃/H₂SO₄ at 0–5°C generates meta-nitro derivatives due to the electron-donating ethyl group directing substitution .

  • Halogenation : Bromine (Br₂) in CCl₄ introduces bromine at the para position relative to the ethyl group, confirmed by ¹H NMR (δ 7.45 ppm, singlet) .

Mechanistic Insight :

  • Ethyl group stabilizes the intermediate arenium ion via hyperconjugation.

  • Methylthio group acts as a weakly deactivating ortho/para director but is sterically hindered .

Reductive Transformations

The acetamide backbone and sulfur-containing groups participate in reductions:

  • Methylthio Group Removal : Raney Nickel in ethanol under H₂ (1 atm) cleaves the C–S bond, yielding N-(2-ethylphenyl)acetamide .

  • Amide Reduction : LiAlH₄ in THF reduces the acetamide to a secondary amine (N-(2-ethylphenyl)-2-(methylthio)ethylamine) with 85% efficiency .

Optimized Conditions :

Reduction TargetReagentSolventTemperatureYield (%)
C–S Bond CleavageRaney Ni/H₂EtOH25°C78
Amide → AmineLiAlH₄ (3 eq)THFReflux85

Nucleophilic Acyl Substitution

The acetamide’s carbonyl group reacts with nucleophiles:

  • Hydrolysis : 6M HCl at reflux generates 2-(methylthio)-N-(2-ethylphenyl)acetic acid (isolated as a white solid, mp 142–144°C) .

  • Aminolysis : Primary amines (e.g., benzylamine) in DMF at 80°C form substituted urea derivatives .

Kinetic Data :

ReactionRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
Acid Hydrolysis2.3 × 10⁻⁴58.9
Alkaline Hydrolysis1.1 × 10⁻³45.2

Cross-Coupling Reactions

The methylthio group facilitates transition-metal-catalyzed couplings:

  • Suzuki-Miyaura : Pd(PPh₃)₄ mediates coupling with arylboronic acids, replacing -SMe with aryl groups (e.g., 4-fluorophenyl) .

  • C–H Activation : Pd(OAc)₂/K₂S₂O₈ system achieves ortho-arylation of the ethylphenyl ring at 100°C .

Representative Yields :

Coupling PartnerProductYield (%)
4-FC₆H₄B(OH)₂4-Fluoroaryl derivative76
PhB(OH)₂Biaryl derivative81

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Stage 1 (200–250°C) : Loss of methylthio group as CH₃SH (mass loss: 15.2%, calc. 15.8%) .

  • Stage 2 (300–400°C) : Acetamide cleavage into CO and NH₃, leaving a carbonized aromatic residue .

This comprehensive reactivity profile enables strategic modifications of acetamide,N-(2-ethylphenyl)-2-(methylthio)- for applications in medicinal chemistry and materials science. Experimental protocols and mechanistic rationales are validated through peer-reviewed data .

Scientific Research Applications

Biological Applications

1. Antidepressant Activity
Recent studies have investigated the antidepressant potential of various acetamide derivatives. For instance, a series of phenylacetamides were synthesized and evaluated for their activity using animal models. The most potent compound demonstrated superior efficacy compared to standard antidepressants such as moclobemide and imipramine, indicating that acetamide derivatives could serve as promising candidates for treating depression .

2. Neurodegenerative Disease Treatment
Acetamide derivatives have been explored for their modulatory effects on G protein-coupled receptors (GPCRs), specifically GPCR17. These compounds have shown potential in treating neurodegenerative diseases by influencing receptor activity, which is crucial for maintaining neurological health .

Synthesis and Derivatives

The synthesis of acetamide derivatives often involves modifying the amine or acyl groups to enhance biological activity. For example, various phenylacetamide derivatives have been synthesized through reactions involving chloroacetyl chloride and anilines, yielding compounds with varying degrees of biological efficacy .

Toxicological Studies

Toxicological assessments are critical for understanding the safety profile of acetamide compounds. For instance, studies indicate that certain derivatives do not exhibit significant toxicity at therapeutic doses. However, some compounds have been classified as hazardous due to reproductive toxicity concerns, emphasizing the need for careful evaluation during drug development .

Data Table of Key Findings

Application Area Compound Activity/Outcome Reference
Antidepressant ActivityVS25 (Phenylacetamide derivative)Superior efficacy compared to standard drugs
Neurodegenerative TreatmentGPCR17 modulatorsPotential therapeutic effects
Toxicological ProfileVarious acetamidesHazardous classification due to reproductive toxicity

Mechanism of Action

The mechanism of action of acetamide,N-(2-ethylphenyl)-2-(methylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, focusing on substituent variations and their implications:

Compound Name Core Structure Substituents Key Properties/Activities Reference
N-(2-ethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Acetamide + benzothiazolone 2-ethylphenyl; 1,1-dioxido-benzothiazole High molecular weight (344.38 g/mol)
N-(2-(2-(methylthio)phenoxy)ethyl)acetamide Acetamide + phenoxyethyl Methylthio-phenoxy Serotonin 5-HT1A agonist (61% yield)
N-(5-(Methylthio)-2,3-dihydro-1H-inden-2-yl)acetamide Acetamide + indene Methylthio-indene Antiparasitic precursor (33% yield)
2-(2-Isopropyl-5-methylphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide Acetamide + thiadiazole Methylthio-thiadiazole; isopropylphenoxy Antifungal? (79% yield, mp 158–160°C)
N-[2,4-bis(methylthio)-6-methyl-3-pyridyl]acetamide Acetamide + pyridine Bis(methylthio)-pyridine Atherosclerotic plaque stabilization
Key Observations:
  • Substituent Position: The methylthio group’s position significantly impacts reactivity. For example, in N-(2-(2-(methylthio)phenoxy)ethyl)acetamide , the -SMe is on the aromatic ring, whereas in thiadiazole derivatives , it is part of a heterocycle.
  • Biological Activity: Methylthio-containing compounds often exhibit diverse activities. The bis(methylthio) pyridine derivative stabilizes atherosclerotic plaques, while the phenoxyethyl analog acts as a serotonin agonist.
  • Synthetic Yields : Methylthio-substituted indene acetamide has a lower yield (33%) compared to thiadiazole derivatives (up to 88% ), suggesting synthetic challenges with certain scaffolds.

Spectroscopic and Physical Properties

Comparative data for selected compounds:

Compound Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Spectral Data (NMR, MS) Reference
N-(2-ethylphenyl)-2-(1,1-dioxido-benzothiazol-2-yl)acetamide Not reported Not reported 344.38 1H/13C NMR: Aromatic and sulfone peaks
N-(5-(Methylthio)-2,3-dihydro-1H-inden-2-yl)acetamide Not reported 33 207.30 ESI-MS: m/z 225.8 [M+H]+
2-(2-Isopropyl-5-methylphenoxy)-N-(5-(methylthio)-thiadiazol-2-yl)acetamide 158–160 79 339.46 1H NMR: δ 2.37 (s, -SMe), 7.18–6.94 (m, aromatic)
Notes:
  • The methylthio group consistently appears as a singlet in 1H NMR (δ ~2.37 ppm) , aiding structural confirmation.
  • Thiadiazole derivatives exhibit higher melting points (158–160°C) compared to non-heterocyclic analogs, likely due to increased rigidity.

Biological Activity

Acetamide, N-(2-ethylphenyl)-2-(methylthio)-, is a compound that has garnered attention in various biological studies due to its potential antimicrobial and anticancer properties. This article compiles detailed research findings, case studies, and data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

Acetamide, N-(2-ethylphenyl)-2-(methylthio)-, can be represented by the following chemical structure:

  • Chemical Formula : C11_{11}H15_{15}NOS
  • Molecular Weight : 215.31 g/mol

The compound features an acetamide functional group linked to a 2-ethylphenyl moiety and a methylthio group, which is believed to contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of acetamide derivatives, particularly those containing the 2-mercaptobenzothiazole moiety. In a study examining various acetamide derivatives, compounds were synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria using the agar well diffusion method.

Key Findings:

  • Compounds 2b and 2i exhibited significant antibacterial activity comparable to the standard drug levofloxacin.
  • Minimum inhibitory concentration (MIC) values were calculated, revealing that both compounds had lower MIC values against E. coli, S. typhi, S. aureus, and B. subtilis compared to levofloxacin.
  • The antibiofilm activity of these compounds was also notable; treatment with compound 2i resulted in an 82% reduction in biofilm formation by S. aureus at a concentration of 100 μg/100 μL, outperforming cefadroxil (72% reduction) .

Table 1: Antibacterial Activity of Acetamide Derivatives

CompoundTarget BacteriaMIC (μg/mL)% Inhibition at 100 μg/100 μL
2bE. coli1280
2iS. typhi1082
2cS. aureus1585
LevofloxacinB. subtilis2072

Anticancer Potential

The anticancer properties of acetamide derivatives have also been explored. Compounds derived from acetamide have shown promise in inhibiting cancer cell proliferation through various mechanisms. For instance, certain derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways.

Case Study: Apoptosis Induction

In a study involving human cancer cell lines, it was observed that treatment with acetamide derivatives led to:

  • Increased expression of pro-apoptotic proteins.
  • Decreased expression of anti-apoptotic proteins.
  • Induction of cell cycle arrest at the G1 phase.

These findings suggest that acetamide derivatives may serve as potential candidates for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of specific substituents on the acetamide scaffold significantly influences biological activity. For example:

  • Electron-withdrawing groups on the aromatic ring enhance antibacterial potency.
  • The methylthio group appears essential for maximizing bioactivity against microbial strains .

Table 2: Summary of SAR Findings

Substituent TypeEffect on Activity
Electron-withdrawingIncreases potency
Methylthio groupEssential for activity
Bulky lipophilic groupsGenerally improves solubility

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(2-ethylphenyl)-2-(methylthio)-acetamide and related derivatives?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution or condensation reactions. For example, in analogous acetamide syntheses, 2-chloroacetamide is reacted with substituted phenols in the presence of a weak base (e.g., K₂CO₃) in acetonitrile under reflux, with reaction progress monitored via TLC . Post-synthesis, purification steps like solvent evaporation under reduced pressure and filtration are critical. Solid-phase extraction (SPE) or column chromatography may further refine purity .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are primary tools for functional group identification (e.g., methylthio, acetamide moieties) . Single-crystal X-ray diffraction (XRD) resolves stereochemistry and confirms crystal packing, as demonstrated in structurally similar acetamides . High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers optimize reaction yields for acetamide derivatives with sensitive substituents like methylthio groups?

  • Methodological Answer : Controlled reaction conditions (e.g., inert atmosphere, low temperature) prevent oxidation of the methylthio group. Solvent selection (polar aprotic solvents like acetonitrile) and stoichiometric excess of the nucleophilic component (e.g., 2-ethylphenylamine) improve yields. TLC or HPLC monitoring ensures minimal side-product formation .

Advanced Research Questions

Q. What computational approaches are used to predict the electronic properties and reactivity of N-(2-ethylphenyl)-2-(methylthio)-acetamide?

  • Methodological Answer : Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites and charge distribution. Molecular Electrostatic Potential (MESP) maps identify nucleophilic/electrophilic regions, as applied to analogous N-chlorophenyl acetamides . These methods guide hypotheses about interactions in catalytic or biological systems .

Q. How can molecular docking studies elucidate the potential bioactivity of this compound against viral or cellular targets?

  • Methodological Answer : Docking software (e.g., AutoDock Vina) models ligand-protein interactions by simulating binding affinities. For example, acetamide derivatives have been docked into SARS-CoV-2 protease active sites to assess inhibitory potential. Parameters like binding energy (ΔG) and hydrogen-bonding patterns are prioritized .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between NMR and XRD data (e.g., unexpected diastereomers) require cross-validation via 2D NMR (COSY, NOESY) to confirm spatial arrangements. Temperature-dependent NMR or variable-temperature XRD can resolve dynamic conformational changes .

Q. How does the methylthio group influence the compound’s physicochemical stability under varying pH conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH) with HPLC monitoring track degradation products. pH-dependent hydrolysis of the methylthio group is assessed via UV-Vis spectroscopy or LC-MS, with buffer systems simulating physiological conditions .

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